1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,7'-biquinoline
Description
This compound belongs to the biquinoline family, characterized by two fused quinoline moieties. The structure features extensive methyl substitution (eight methyl groups) and partial saturation (hexahydro configuration), which likely enhance its lipophilicity and steric bulk compared to simpler quinoline derivatives.
Properties
Molecular Formula |
C26H34N2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,2,2,4-tetramethyl-7-(1,2,2,4-tetramethyl-3H-quinolin-4-yl)quinoline |
InChI |
InChI=1S/C26H34N2/c1-18-16-24(2,3)28(8)23-15-19(13-14-20(18)23)26(6)17-25(4,5)27(7)22-12-10-9-11-21(22)26/h9-16H,17H2,1-8H3 |
InChI Key |
MUYVMWPJMWIJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)C3(CC(N(C4=CC=CC=C43)C)(C)C)C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline typically involves multi-step organic reactions. Common synthetic routes include:
Stepwise Alkylation: Starting from quinoline derivatives, stepwise alkylation with methylating agents under controlled conditions can introduce the necessary methyl groups.
Cyclization Reactions: Cyclization of intermediate compounds under specific conditions to form the biquinoline core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple methyl groups and biquinoline core allow it to interact with specific pathways, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues
N,N'-Diethyl-1,1'-methylene-bis(octahydroisoquinoline) (Compound (R,R)-113)
- Structure: Contains two octahydroisoquinoline units linked by a methylene bridge, with ethyl substituents on the nitrogen atoms.
- Key Differences :
- The target compound has eight methyl groups versus ethyl and methylene substituents in (R,R)-113.
- The hexahydro configuration in the target compound reduces saturation compared to the fully octahydro system in (R,R)-113.
- Applications : Used as a chiral ligand in asymmetric Henry reactions, highlighting the role of steric and electronic modulation in catalysis .
(1S,1'S)-1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
- Structure: Fully saturated biisoquinoline with stereospecific (S,S) configuration.
- Key Differences :
4,4′-Bis(diethylamino)-6,6',7,7'-tetramethoxy-1,1'-dimethyl-[2,2'-biquinoline]-1,1'-diium iodide
- Structure: A cationic biquinoline derivative with diethylamino, methoxy, and methyl substituents.
- Key Differences: Positively charged nitrogen atoms enhance solubility in polar solvents. Methoxy and diethylamino groups introduce electronic effects absent in the target compound.
- Applications: Potential use as an organic electron donor in polymer chemistry due to its redox-active properties .
Physicochemical Properties
*Lipophilicity data inferred from structural analogs in and .
Biological Activity
1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,7'-biquinoline (commonly referred to as Octamethyl-biquinoline) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies from recent research.
- Molecular Formula : C26H34N2
- Molecular Weight : 374.6 g/mol
- Structure : The compound features a biquinoline core with extensive methylation, which may influence its biological interactions.
1. Neuroprotective Effects
Recent studies have indicated that Octamethyl-biquinoline exhibits neuroprotective properties. In vitro experiments demonstrated that it can enhance cell viability in neuroblastoma cell lines exposed to neurotoxic agents like β-amyloid (Aβ) and oxidative stress.
| Study | Cell Line | Treatment | Outcome |
|---|---|---|---|
| SH-SY5Y | Octamethyl-biquinoline + Aβ | Increased cell viability by 30% | |
| SH-SY5Y | Octamethyl-biquinoline + H2O2 | Reduced oxidative stress markers |
2. Inhibition of Enzymatic Activity
Octamethyl-biquinoline has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases:
- Monoamine Oxidase (MAO) : It shows selective inhibition towards MAO B with an IC50 value of approximately 0.89 μM. This selectivity is crucial for potential therapeutic applications in conditions like Parkinson's disease.
- Cholinesterases : The compound also demonstrates moderate inhibitory activity against acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| MAO B | Selective Inhibition | 0.89 μM |
| AChE | Moderate Inhibition | 3.22 μM |
3. Antioxidant Activity
The antioxidant potential of Octamethyl-biquinoline was assessed using various assays:
- DPPH Radical Scavenging : Showed significant scavenging activity comparable to standard antioxidants.
- Ferric Reducing Antioxidant Power (FRAP) : Indicated strong reducing power.
The biological activity of Octamethyl-biquinoline can be attributed to several mechanisms:
- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals.
- Enzyme Interaction : The compound's ability to bind with MAO and AChE suggests a competitive inhibition mechanism, potentially altering neurotransmitter levels in the brain.
Case Study 1: Neuroprotection in Alzheimer’s Models
A study investigated the effects of Octamethyl-biquinoline on cognitive deficits in an Alzheimer’s disease model using transgenic mice. The results indicated a significant improvement in memory tasks compared to the control group.
Case Study 2: In Vivo Toxicity Assessment
A toxicity study evaluated the safety profile of Octamethyl-biquinoline in rodents. No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety margin for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
